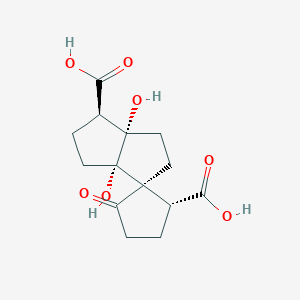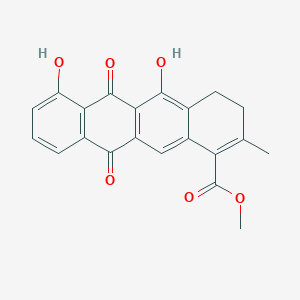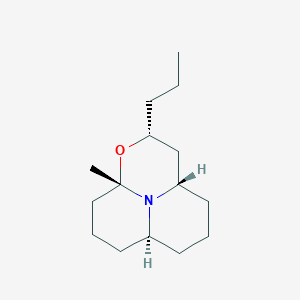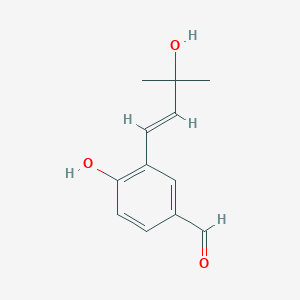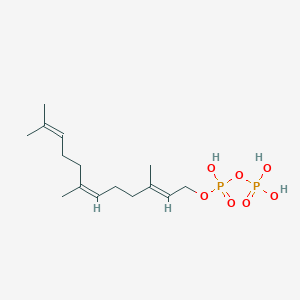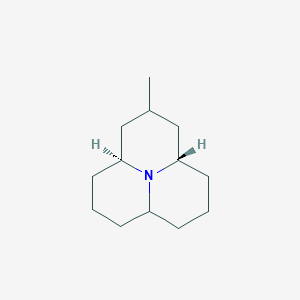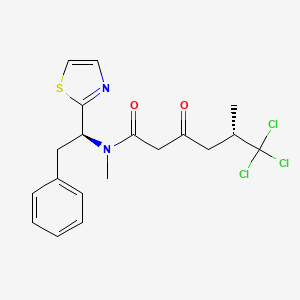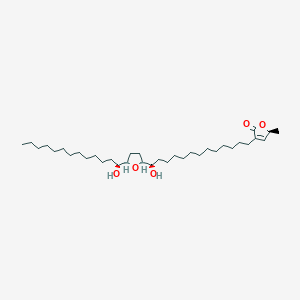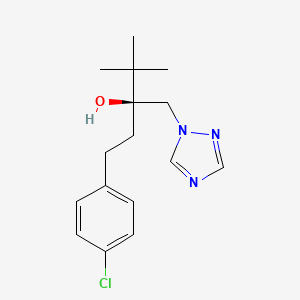
(S)-tebuconazole
Vue d'ensemble
Description
(S)-tebuconazole is the (S)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (R)-tebuconazole.
Applications De Recherche Scientifique
Agricultural Applications in Soybean Cultivation : (Shevchuk, 2020) discusses the use of tebuconazole as a plant growth inhibitor in soybeans. This research highlights how tebuconazole impacts morphological and anatomical characteristics of soybean plants, including leaf mass, stem thickness, and root length.
Influence on Wine Aroma Composition : (Noguerol-Pato et al., 2011) investigates the impact of tebuconazole residues on the aroma of Mencía red wines. This study provides insights into how tebuconazole affects volatile compounds responsible for wine aroma, indicating its significance in viticulture and winemaking processes.
Effect on Photosynthetic Pigments in Wheat Plants : (Zubko & Dolzhenko, 2023) explores how fungicides like tebuconazole alter the pigment composition in spring wheat plants. The study underscores the indirect effects of tebuconazole on wheat yield through its impact on physiological processes.
Biological Monitoring in Agricultural Workers : A study by (Fustinoni et al., 2014) focuses on the biological monitoring of tebuconazole exposure in vineyard workers. This research is pivotal in understanding occupational exposure to tebuconazole and its human metabolites.
Soil Ecosystem Impact and Bacterial Diversity : (Baćmaga, Wyszkowska, & Kucharski, 2021) delve into the effects of tebuconazole on soil ecosystems, focusing on bacterial diversity and enzymatic activity. Their findings provide valuable insights into tebuconazole's influence on environmental health.
Photocatalytic Degradation in Water Treatment : Research by (Stamatis, Antonopoulou, & Konstantinou, 2015) examines the photocatalytic degradation of tebuconazole under simulated solar irradiation, relevant in the context of water purification and environmental remediation.
Detection in Environmental and Food Samples : A study on the rapid detection of tebuconazole using aptasensors is presented by (Truong, Vo Thi Cam Duyen, & Toi, 2021). This research is significant for monitoring tebuconazole in environmental and food samples.
Bioefficacy Against Crop Pathogens : (Yang et al., 2014) investigate the microencapsulation of tebuconazole in seed coating and its effects on maize seedlings, highlighting its role in protecting crops against pathogens like maize head smut.
Propriétés
Formule moléculaire |
C16H22ClN3O |
|---|---|
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
(3S)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1 |
Clé InChI |
PXMNMQRDXWABCY-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)(C)[C@@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES canonique |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
